molecular formula C6H8S2 B13913431 Thiophene, 2-ethylthio CAS No. 6911-35-9

Thiophene, 2-ethylthio

Cat. No.: B13913431
CAS No.: 6911-35-9
M. Wt: 144.3 g/mol
InChI Key: XLEZAQDRMZZJTO-UHFFFAOYSA-N
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Description

2-Ethylthiophene (CAS: [Confidential due to incomplete data in ]; molecular formula: C₆H₈S; molecular weight: 112.19 g/mol) is a β-substituted thiophene derivative characterized by an ethyl group (-CH₂CH₃) at the 2-position of the aromatic thiophene ring. It is synthesized via catalytic processes, such as hydrothermal reactions using NiS/FeS catalysts, which influence its yield relative to other derivatives (e.g., thiophene itself and 3-ethylthiophene) .

Properties

IUPAC Name

2-ethylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZAQDRMZZJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336071
Record name Thiophene, 2-ethylthio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-35-9
Record name Thiophene, 2-ethylthio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Substitution via Electrophilic Aromatic Substitution and Alkylation

  • Bromination of Thiophene Followed by Nucleophilic Substitution
    A common route involves the bromination of thiophene at low temperatures to yield 2-bromothiophene intermediates. These intermediates can then undergo nucleophilic substitution with ethylthiolate ions to introduce the ethylthio group at the 2-position. Control of temperature and stoichiometry is critical to optimize yields and minimize by-products.

  • Alkylation of 2-Mercapto Thiophene
    Another approach involves alkylation of 2-mercapto thiophene (thiophene-2-thiol) with ethyl halides under basic conditions to form this compound. This method leverages the nucleophilicity of the thiol group to attach the ethyl group efficiently.

Metallation and Subsequent Functionalization

  • Lithiation or Sodium Metallation of Thiophene
    Thiophene can be metallated at the 2-position using alkali metals such as lithium or sodium in anhydrous, inert conditions. For example, sodium dispersion is reacted with thiophene at low temperatures (0 °C) to form 2-sodium thiophene. This metallated intermediate can then be reacted with electrophiles such as ethyl disulfides or ethyl halides to yield 2-ethylthio thiophene derivatives.

  • Use of Lithium-Naphthalene Complex
    Metallation with lithium-naphthalene complex in the presence of additives like 1,1-diphenylethylene can improve regioselectivity and yield. After metallation, electrophilic quenching leads to the desired 2-substituted thiophene derivative.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations
Bromination of Thiophene + Nucleophilic Substitution Thiophene, Bromine, Ethylthiolate, Low temp Direct, well-established Requires careful control to avoid polybromination and by-products
Alkylation of 2-Mercapto Thiophene Thiophene-2-thiol, Ethyl halide, Base Straightforward alkylation Requires preparation of mercapto derivative
Metallation with Sodium or Lithium Thiophene, Sodium dispersion or Lithium reagents High regioselectivity, versatile Requires inert atmosphere, low temperature, and careful handling of reactive metals
Reaction of Ethyl Mercaptan with Ethylene Oxide Ethyl mercaptan, Ethylene oxide, Ammonium hydroxide High yield, mild conditions Produces related compound (2-(ethylthio)ethanol), not directly the thiophene derivative

Detailed Reaction Conditions and Mechanisms

Bromination and Nucleophilic Substitution

  • Bromine is added to thiophene at low temperature (often below 0 °C) to selectively brominate the 2-position.
  • The resulting 2-bromothiophene is reacted with sodium ethylthiolate or potassium ethylthiolate to substitute the bromine with the ethylthio group.
  • This method relies on the electrophilic aromatic substitution characteristic of thiophene and the nucleophilicity of the ethylthiolate anion.

Metallation Approach

  • Sodium metal (99.5% purity) is added to cooled thiophene (0 °C) under stirring to form 2-sodium thiophene within 30 minutes.
  • The metallated species is then reacted with an electrophile such as ethyl halide or ethyl disulfide to form the 2-ethylthio derivative.
  • The reaction is conducted under inert atmosphere (nitrogen) to prevent oxidation.
  • After reaction completion, hydrolysis and extraction steps purify the product.

Reaction of Ethyl Mercaptan and Ethylene Oxide (Related Process)

  • Ethyl mercaptan is reacted with ethylene oxide in the presence of ammonium hydroxide (2–10 wt% based on ethyl mercaptan).
  • The reaction is exothermic and proceeds at moderate temperatures (150–200 °F) and pressures (~45 psi).
  • The process yields 2-(ethylthio)ethanol with high purity (>98%) and minimal by-products within 1.5 hours.

Summary Table of Key Data for this compound

Property Data
CAS Number 6911-35-9
Molecular Formula C6H8S2
Molecular Weight 144.3 g/mol
IUPAC Name 2-ethylsulfanylthiophene
Standard InChI InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Standard InChIKey XLEZAQDRMZZJTO-UHFFFAOYSA-N
Canonical SMILES CCSC1=CC=CS1

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-ethylthio, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes .

Comparison with Similar Compounds

Structural Analogues

2-Ethylthiophene vs. 3-Ethylthiophene

  • Structural Difference : The ethyl group in 2-ethylthiophene occupies the β-position (adjacent to the sulfur atom), whereas 3-ethylthiophene has the substituent at the γ-position.
  • Synthetic Ratios : Under NiS catalysis, 2-ethylthiophene is produced in higher ratios (thiophene/derivatives ratio = 1.0–17.9) compared to FeS conditions (<0.8), suggesting catalytic selectivity for β-substitution .

2-Ethylthiophene vs. Tetrahydro-2-ethylthiophene

  • Saturation : Tetrahydro-2-ethylthiophene (C₆H₁₂S; molecular weight: 116.22 g/mol) features a saturated thiacyclopentane ring, reducing aromaticity but increasing stability against electrophilic substitution .
  • Applications : The saturated derivative is less suited for optoelectronics but may serve as a solvent or intermediate in organic synthesis due to its inertness .

Electronic and Aromatic Properties

  • Aromaticity : The ethyl group in 2-ethylthiophene minimally disrupts the aromatic sextet, preserving the ring’s anti-aromaticity attenuation properties, crucial for organic semiconductors .
  • Comparison with Acetylated Derivatives: 2-Acetylthiophene (C₆H₆OS; molecular weight: 126.18 g/mol) introduces a ketone group, enhancing hydrogen-bonding capacity and altering electronic transitions. This makes it more reactive in pharmacological contexts (e.g., antimicrobial activity) compared to the non-polar ethyl substituent .

Pharmacological Activities

  • Antiproliferative Activity : Unlike 2-substituted thiophenes with heterocyclic moieties (e.g., pyrazole or indole derivatives), 2-ethylthiophene lacks direct evidence of antiproliferative effects. However, its structural simplicity may facilitate derivatization into active compounds .
  • Antimicrobial Potential: While 2-acetyl-3-methylthiophene (C₇H₈OS) exhibits antimicrobial properties via pharmacophore interactions, 2-ethylthiophene’s hydrophobic ethyl group may limit solubility and target binding .
  • Pharmacokinetics : Thiophene derivatives like "thiophene 1" (from ) show brain/plasma ratios >1, suggesting blood-brain barrier permeability. The ethyl group in 2-ethylthiophene could similarly enhance lipophilicity, though specific data are lacking .

Data Tables

Table 1: Key Properties of 2-Ethylthiophene and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Ethylthiophene C₆H₈S 112.19 Confidential Organic semiconductors, catalysis
3-Ethylthiophene C₆H₈S 112.19 [Confidential] Less conductive than β-substituted
2-Acetylthiophene C₆H₆OS 126.18 88-15-3 Antimicrobial, hydrogen-bonding sites
Tetrahydro-2-ethylthiophene C₆H₁₂S 116.22 1551-32-2 Solvent, synthesis intermediate

Research Findings and Challenges

  • Catalytic Selectivity : NiS/FeS mixtures optimize 2-ethylthiophene synthesis, but yield variability under different conditions complicates scalability .
  • Electronic Advantages : β-substitution enhances electronic properties, positioning 2-ethylthiophene as a candidate for organic electronics, though acetylated derivatives may outperform in specific applications .

Biological Activity

Thiophene, 2-ethylthio, is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, belongs to the thiophene family characterized by a five-membered aromatic ring containing sulfur. The presence of the ethylthio group enhances its reactivity and biological potential. Its structural formula can be represented as:

C6H8SC_6H_8S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 2-ethylthio. A study evaluated various thiophene derivatives against resistant strains of Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) for selected compounds ranged from 4 to >64 mg/L. Notably, derivatives exhibited MIC values between 16 and 32 mg/L against colistin-resistant strains, demonstrating significant antibacterial activity .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMIC (mg/L)Mechanism
Thiophene Derivative 4A. baumannii16-32Membrane permeabilization
Thiophene Derivative 5E. coli8-32Reduced adherence to host cells
Thiophene Derivative 8A. baumannii16-32Binding to bacterial targets

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For instance, a study involving a series of thiophene-based compounds revealed that some derivatives exhibited cytotoxic effects against HepG2 liver cancer cells. The incorporation of specific functional groups into the thiophene structure was found to enhance its activity significantly .

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHepG212.8Apoptosis induction
Compound BMCF-7 (Breast)15.3Cell cycle arrest
Compound CHeLa (Cervical)10.5Inhibition of proliferation

Anti-inflammatory Effects

Thiophene derivatives have also shown promise in anti-inflammatory applications. In vitro studies demonstrated that certain thiophenes inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents .

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

CompoundCell TypeIC50 (µM)Comparison with Control
Thiophene Derivative XRAW 264.7 Macrophages84.5Dexamethasone (62.2)

Case Studies and Research Findings

  • Antimicrobial Resistance : A case study on the use of thiophene derivatives against antibiotic-resistant bacteria showed that these compounds could disrupt bacterial membranes and reduce adherence to host cells, which is critical for overcoming resistance mechanisms .
  • Cancer Treatment : Another research effort focused on synthesizing novel thiophene compounds that selectively target cancer cells while sparing normal cells, demonstrating a promising therapeutic index for future cancer treatments .
  • Inflammation Modulation : Studies have indicated that certain thiophenes can modulate inflammatory pathways effectively, providing a basis for developing new anti-inflammatory drugs .

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